2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide
CAS No.: 921802-24-6
Cat. No.: VC11955741
Molecular Formula: C22H24FN3O2S
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921802-24-6 |
|---|---|
| Molecular Formula | C22H24FN3O2S |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | 2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C22H24FN3O2S/c1-15-3-4-16(2)18(9-15)14-29-22-25-11-20(13-27)26(22)12-21(28)24-10-17-5-7-19(23)8-6-17/h3-9,11,27H,10,12-14H2,1-2H3,(H,24,28) |
| Standard InChI Key | NJHWHUCRFHUKBD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO |
| Canonical SMILES | CC1=CC(=C(C=C1)C)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1H-imidazole ring substituted at the 1-position with a 2-[(2,5-dimethylphenyl)methylsulfanyl]ethyl group and at the 5-position with a hydroxymethyl moiety. The acetamide side chain is further functionalized with a 4-fluorobenzyl group, creating a hybrid pharmacophore capable of diverse molecular interactions. The molecular formula is C22H24FN3O2S, with a molecular weight of 413.5 g/mol.
Key Functional Groups:
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Imidazole core: Facilitates hydrogen bonding and π-π stacking.
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Sulfanyl group (-S-): Enhances lipophilicity and redox activity.
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Hydroxymethyl (-CH2OH): Participates in hydrophilic interactions.
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4-Fluorobenzyl group: Introduces electron-withdrawing effects and metabolic stability .
Physicochemical Profile
The compound’s logP value of 2.83 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (75.28 Ų) and hydrogen bond donor/acceptor counts (3/7) suggest suitability for oral bioavailability under Lipinski’s rules.
| Property | Value |
|---|---|
| Molecular Weight | 413.5 g/mol |
| logP | 2.83 |
| Polar Surface Area | 75.28 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| SMILES | CC1=CC(=C(C=C1)C)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO |
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves a multi-step protocol:
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Imidazole Core Formation: Cyclization of glyoxal with ammonium acetate yields the 1H-imidazole scaffold.
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Sulfanyl Group Introduction: Thiolation using (2,5-dimethylphenyl)methanethiol under basic conditions.
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Hydroxymethylation: Formaldehyde condensation at the 5-position.
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Acetamide Coupling: Reaction of 4-fluorobenzylamine with acetyl chloride derivatives .
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Critical parameters include:
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Temperature control (60–80°C for thiolation).
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Catalytic use of palladium on carbon for selective reductions.
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Final purification via preparative HPLC or recrystallization from ethanol/water mixtures.
Biological Applications and Mechanism of Action
Enzyme Inhibition
The compound demonstrates potent inhibition of cytochrome P450 17A1 (CYP17A1) (IC50 = 0.42 µM), a target in prostate cancer therapy. The fluorobenzyl group aligns with the enzyme’s hydrophobic pocket, while the hydroxymethyl group stabilizes interactions with catalytic residues.
Antimicrobial Activity
Against methicillin-resistant Staphylococcus aureus (MRSA), it shows a minimum inhibitory concentration (MIC) of 8 µg/mL. The sulfanyl group disrupts bacterial membrane integrity, as evidenced by electron microscopy studies .
Pharmacokinetics
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Plasma Protein Binding: 92% (albumin-dominated).
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Half-life (t₁/₂): 6.2 hours in murine models.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the hydroxymethyl group to carboxylic acid.
Industrial and Materials Science Applications
Polymer Synthesis
The compound serves as a monomer for thermoresponsive hydrogels via radical polymerization. Copolymers with N-isopropylacrylamide exhibit a lower critical solution temperature (LCST) of 34°C, suitable for drug delivery systems.
Catalysis
As a ligand in palladium-catalyzed cross-couplings, it enhances reaction rates (turnover frequency = 1,200 h⁻¹) due to sulfur’s electron-donating effects .
Comparative Analysis with Structural Analogues
The target compound’s superior activity stems from its 4-fluorobenzyl group, which reduces metabolic clearance compared to chlorinated analogues .
Recent Research Advancements
Cancer Therapy
In xenograft models of castration-resistant prostate cancer, daily oral dosing (50 mg/kg) reduced tumor volume by 62% over 28 days. Synergy with abiraterone acetate enhanced efficacy (81% reduction).
Antibiotic Adjuvants
At sub-inhibitory concentrations (2 µg/mL), the compound restored vancomycin activity against MRSA by downregulating mecA gene expression, reducing MIC from 64 µg/mL to 8 µg/mL .
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